4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid 4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 328025-47-4
VCID: VC2009730
InChI: InChI=1S/C13H15NO5S/c1-19-13(18)11-7-3-2-4-8(7)20-12(11)14-9(15)5-6-10(16)17/h2-6H2,1H3,(H,14,15)(H,16,17)
SMILES: COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCC(=O)O
Molecular Formula: C13H15NO5S
Molecular Weight: 297.33 g/mol

4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid

CAS No.: 328025-47-4

Cat. No.: VC2009730

Molecular Formula: C13H15NO5S

Molecular Weight: 297.33 g/mol

* For research use only. Not for human or veterinary use.

4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid - 328025-47-4

Specification

CAS No. 328025-47-4
Molecular Formula C13H15NO5S
Molecular Weight 297.33 g/mol
IUPAC Name 4-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C13H15NO5S/c1-19-13(18)11-7-3-2-4-8(7)20-12(11)14-9(15)5-6-10(16)17/h2-6H2,1H3,(H,14,15)(H,16,17)
Standard InChI Key QHJPFVCKBIQIHJ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCC(=O)O
Canonical SMILES COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCC(=O)O

Introduction

The compound 4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid is a synthetic organic molecule with potential applications in medicinal chemistry and drug discovery. This compound belongs to the class of cyclopenta[b]thiophene derivatives, which are known for their diverse biological activities. Its molecular formula is C13H15NO5S, and it has a molecular weight of 297.32 g/mol.

Synthesis

The synthesis of 4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid typically involves multi-step reactions starting from commercially available precursors. A common pathway includes:

  • Formation of the cyclopenta[b]thiophene core: This step involves cyclization reactions using thiophene derivatives.

  • Functionalization with methoxycarbonyl and amino groups: Utilizing esterification and amination reactions under controlled conditions.

  • Incorporation of the oxobutanoic acid moiety: Achieved through coupling reactions using activated carboxylic acids or anhydrides.

The reaction conditions often require catalysts, such as Lewis acids or bases, and are monitored using techniques like thin-layer chromatography (TLC).

Structural Characterization

The structure of this compound can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR: Signals corresponding to aliphatic protons on the cyclopenta[b]thiophene ring and the methoxy group.

    • 13C^{13}C NMR: Peaks for carbonyl carbons (C=O) and aromatic carbons in the thiophene ring.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=297m/z = 297, confirming the molecular weight.

  • Infrared (IR) Spectroscopy:

    • Characteristic bands for carbonyl groups (~1700 cm⁻¹) and NH stretching (~3300 cm⁻¹).

Applications

This compound could serve as a lead molecule in drug discovery programs targeting inflammatory diseases or cancers. Additionally, its functional groups allow for further chemical modifications to optimize activity and selectivity.

Safety and Handling

While no specific safety data is available for this compound, general precautions for handling organic chemicals should be followed:

  • Use appropriate personal protective equipment (PPE).

  • Avoid inhalation or skin contact.

  • Store in a cool, dry place away from incompatible substances.

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